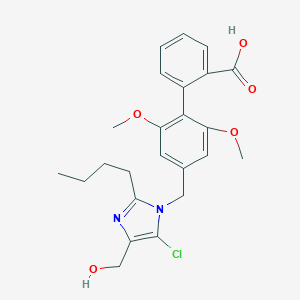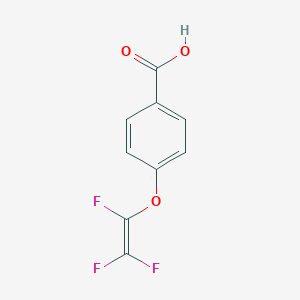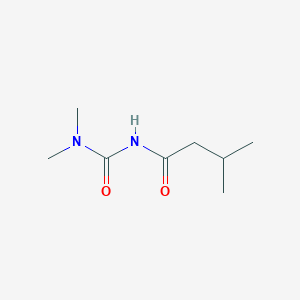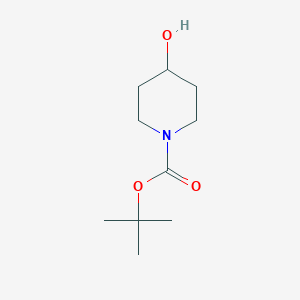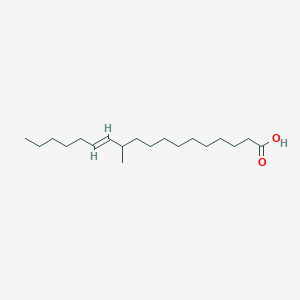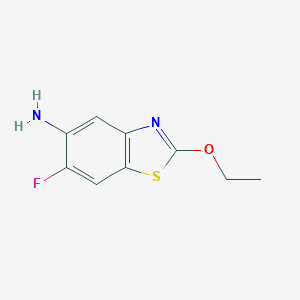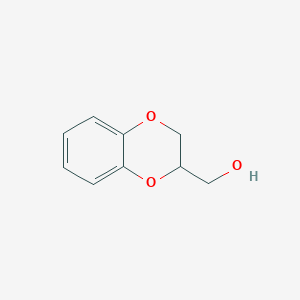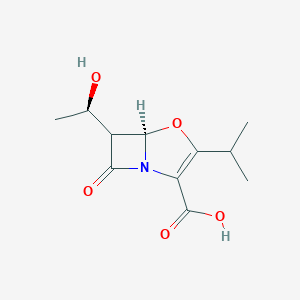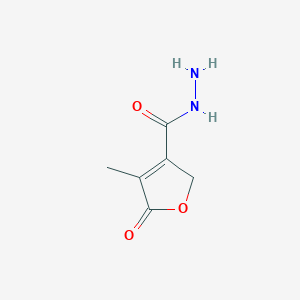
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide (MODC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate and as a starting material for the synthesis of various bioactive compounds. MODC is a yellow crystalline solid that has a molecular formula of C7H9N3O3 and a molecular weight of 189.17 g/mol.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has also been reported to reduce the levels of glucose and insulin in streptozotocin-induced diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide in lab experiments include its low cost, high yield, and ease of synthesis. However, one limitation is that its solubility in water is limited, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide can be synthesized using various methods, including the reaction of 2,5-dihydrofuran-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,5-dihydrofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide.
Applications De Recherche Scientifique
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. 4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide has been used as a starting material for the synthesis of various bioactive compounds, such as 4-amino-5-(4-methylphenyl)-3-mercapto-1,2,4-triazole, which exhibits anti-tumor activity.
Propriétés
Numéro CAS |
137910-48-6 |
|---|---|
Nom du produit |
4-Methyl-5-oxo-2,5-dihydrofuran-3-carbohydrazide |
Formule moléculaire |
C6H8N2O3 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
4-methyl-5-oxo-2H-furan-3-carbohydrazide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(5(9)8-7)2-11-6(3)10/h2,7H2,1H3,(H,8,9) |
Clé InChI |
CUJHHVMSIMNWFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)NN |
SMILES canonique |
CC1=C(COC1=O)C(=O)NN |
Synonymes |
3-Furancarboxylicacid,2,5-dihydro-4-methyl-5-oxo-,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




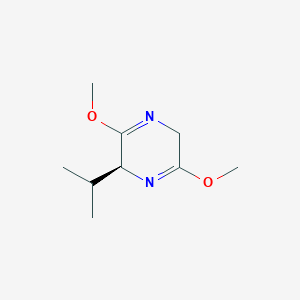
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

